Several clinical trials have investigated the efficacy and safety of Roxadustat in CKD patients. A phase 3, randomized, double-blind, placebo-controlled trial demonstrated that Roxadustat was effective in increasing hemoglobin levels compared to placebo in patients with CKD not on dialysis []. Another phase 3 trial showed similar results in patients with CKD undergoing dialysis. These studies support the use of Roxadustat as a treatment for anemia associated with CKD.
While Roxadustat is currently approved for the treatment of anemia in CKD, ongoing research is exploring its potential use in other medical conditions. Here are two promising areas of investigation:
Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used to treat symptomatic anemia associated with chronic kidney disease. By inhibiting prolyl hydroxylase enzymes, Roxadustat stabilizes hypoxia-inducible factor-1 alpha, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production and hemoglobin synthesis. This mechanism mimics the body's natural response to low oxygen levels, making Roxadustat a significant advancement in anemia management for patients with chronic kidney disease .
Roxadustat functions by inhibiting enzymes called HIF-prolyl hydroxylases. These enzymes are involved in regulating the level of hypoxia-inducible factor (HIF) within the body []. HIF plays a crucial role in the production of red blood cells. By inhibiting the enzymes that degrade HIF, Roxadustat allows for increased levels of HIF, which in turn stimulates red blood cell production.
Roxadustat's primary mechanism involves the inhibition of prolyl hydroxylase domain-containing enzymes, which are responsible for the degradation of hypoxia-inducible factor-1 alpha. The reaction can be summarized as follows:
This cascade effect results in increased hemoglobin levels and improved oxygen delivery throughout the body .
Roxadustat has been shown to effectively stimulate erythropoiesis in patients with chronic kidney disease. Clinical studies indicate that it increases hemoglobin concentration significantly over time, with effects observed within weeks of administration. The drug operates through a dual mechanism:
The synthesis of Roxadustat involves multiple steps, typically starting from simple organic compounds. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The detailed synthetic route remains proprietary but is based on established organic synthesis techniques .
Roxadustat is primarily indicated for treating anemia associated with chronic kidney disease in both dialysis-dependent and non-dialysis-dependent patients. Its applications extend beyond just treating anemia; it has potential implications in:
Roxadustat has been studied for its interactions with various drugs and biological systems:
Roxadustat shares its pharmacological class with other hypoxia-inducible factor prolyl hydroxylase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Roxadustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Oral administration; regulates iron metabolism |
Vadadustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Currently under investigation; similar mechanism |
Daprodustat | Inhibits prolyl hydroxylase | Anemia in chronic kidney disease | Investigational; different dosing regimen |
Enarodustat | Inhibits prolyl hydroxylase | Anemia related to chronic diseases | Potential broader application beyond CKD |
Roxadustat stands out due to its established clinical use and comprehensive effects on both erythropoiesis and iron metabolism, making it a pivotal treatment option for managing anemia associated with chronic kidney disease .
Irritant
"Evrenzo EPAR". European Medicines Agency (EMA). 23 June 2021. Retrieved 24 August 2021. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.
Provenzano R, Besarab A, Sun CH, Diamond SA, Durham JH, Cangiano JL, et al. (June 2016). "Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD". Clinical Journal of the American Society of Nephrology. 11 (6): 982–91. doi:10.2215/CJN.06890615. PMC 4891748. PMID 27094610.
Becker K, Saad M (April 2017). "A New Approach to the Management of Anemia in CKD Patients: A Review on Roxadustat". Advances in Therapy. 34 (4): 848–853. doi:10.1007/s12325-017-0508-9. PMID 28290095.
Dhillon S (April 2019). "Roxadustat: First Global Approval". Drugs. 79 (5): 563–572. doi:10.1007/s40265-019-01077-1. PMID 30805897. S2CID 71147333.
Dhillon, Sohita (2019). "Roxadustat: First Global Approval". Drugs. 79 (5): 563–572. doi:10.1007/s40265-019-01077-1. PMID 30805897. S2CID 71147333.
"Astellas Receives Approval of Evrenzo (roxadustat) in Japan for the Treatment of Anemia of Chronic Kidney Disease in Adult Patients Not on Dialysis". Astellas. 2020-11-27.
Zhou M, Hou J, Li Y, Mou S, Wang Z, Horch RE, et al. (April 2019). "The pro-angiogenic role of hypoxia inducible factor stabilizer FG-4592 and its application in an in vivo tissue engineering chamber model". Scientific Reports. 9 (1): 6035. Bibcode:2019NatSR...9.6035Z. doi:10.1038/s41598-019-41924-5. PMC 6465281. PMID 30988335.
Cygulska K, Wejner-Mik P, Plewka M, Figiel Ł, Chrzanowski Ł, Kasprzak JD (May 2019). "Roxadustat: another drug that causes pulmonary hypertension? Report of first human case". Polish Archives of Internal Medicine. 129 (5): 344–345. doi:10.20452/pamw.4445. PMID 30758318.
Chen N, Hao C, Peng X, Lin H, Yin A, Hao L, et al. (September 2019). "Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis". The New England Journal of Medicine. 381 (11): 1001–1010. doi:10.1056/NEJMoa1813599. PMID 31340089.
Beuck S, Schänzer W, Thevis M (November 2012). "Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis". Drug Testing and Analysis. 4 (11): 830–45. doi:10.1002/dta.390. PMID 22362605.
Buisson C, Marchand A, Bailloux I, Lahaussois A, Martin L, Molina A (March 2016). "Detection by LC-MS/MS of HIF stabilizer FG-4592 used as a new doping agent: Investigation on a positive case". Journal of Pharmaceutical and Biomedical Analysis. 121: 181–187. doi:10.1016/j.jpba.2016.01.029. PMID 26808067.
Eichner D, Van Wagoner RM, Brenner M, Chou J, Leigh S, Wright LR, et al. (November 2017). "lmplementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592) and its main metabolites into routine doping controls". Drug Testing and Analysis. 9 (11–12): 1768–1778. doi:10.1002/dta.2202. PMID 28378453.
"FibroGen Announces Outcome of FDA Advisory Committee Review of Roxadustat for Treatment of Anemia of Chronic Kidney Disease | FibroGen, Inc". investor.fibrogen.com. Retrieved 2021-07-15.
"AstraZeneca, FibroGen hit another roxadustat setback as FDA panel calls for more safety data". FiercePharma. Retrieved 2021-07-16.